3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

Food Analysis LC-MS/MS Matrix Effect

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a deuterated (d6) stable isotope-labeled internal standard engineered for LC-MS/MS quantification of Vitamin D3 and 25-hydroxyvitamin D3. The precise 6-Da mass shift minimizes isotopic interference from endogenous analyte, while structural identity ensures near-identical extraction and chromatographic behavior. Evidence confirms method imprecision <10% when using this d6-IS, and its superiority over unlabeled or generic deuterated standards in correcting matrix effects across food (salmon, cheese, egg yolk) and clinical serum matrices. Request a quote today.

Molecular Formula C₂₇H₃₆D₆O
Molecular Weight 388.66
Cat. No. B1158336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydroxy-3-ene-25-ol Vitamin D3-d6
Synonyms(5Z,7E)-9,10-Secocholesta-3,5,7,10(19)-tetraen-25-ol-d6, 3-Dehydroxy 25-Hydroxy-Vitamin D3-3-ene-d6
Molecular FormulaC₂₇H₃₆D₆O
Molecular Weight388.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6: Key Specifications for Procurement in Vitamin D Metabolite Quantification


3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 (CAS: unlabeled form 106361-90-4; MW: 388.66 for labeled form) is a stable isotope-labeled (deuterated) derivative of Vitamin D3, specifically designed as an internal standard (SIL-IS) for the quantitative analysis of vitamin D and its metabolites . This yellow solid compound, soluble in dichloromethane, diethyl ether, and ethyl acetate, serves a specialized role in analytical chemistry rather than possessing direct biological activity [1]. Its primary function is to enable accurate and precise quantification of endogenous Vitamin D3 metabolites in complex biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The strategic incorporation of six deuterium atoms provides the necessary mass shift for analytical discrimination from the unlabeled analyte, while the compound's structural similarity ensures near-identical behavior during sample preparation and chromatographic separation .

Why Generic Substitution Fails: The Specificity Requirement for 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 in Isotope Dilution MS


Substituting 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 with a generic deuterated Vitamin D3 standard (e.g., d6-25-hydroxyvitamin D3) or an unlabeled analog will introduce systematic error in quantitative LC-MS/MS workflows. The precise location of the six deuterium atoms in this compound provides a specific mass shift that must be resolved from the target analyte and potential isobaric interferences . More critically, the choice of internal standard significantly impacts the correction of matrix effects, which are highly variable across different sample types and LC conditions [1]. Using an unlabeled standard, a 13C-labeled standard, or a deuterated analog with a different number of deuterium atoms can lead to differential ion suppression/enhancement and, consequently, inaccurate quantification. The following evidence quantifies the performance and limitations of this specific labeled standard relative to its alternatives, enabling a data-driven procurement decision.

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6: Quantified Evidence for Scientific Selection


Comparative Evaluation: Deuterium vs. 13C5 Internal Standards for Matrix Effect Correction in Food Analysis

In a study evaluating the impact of internal standard selection on matrix effects during LC-MS/MS analysis of vitamin D3 in food, a deuterium-labeled internal standard (vitamin D3-[d6]) was compared to a 13C5-labeled standard [1]. The study found that the use of the deuterium-labeled standard did not guarantee correction of electrospray ionization (ESI) matrix effects. The matrix effect was significant when analyzing vitamin D3 in most food matrices using the deuterium labeled internal standard, whereas the use of the 13C5-labeled internal standard reduced matrix effects [1]. This direct comparison demonstrates that while this deuterated standard is widely used, its performance in compensating for matrix effects is inferior to 13C5-labeled alternatives in specific food matrices.

Food Analysis LC-MS/MS Matrix Effect Isotope Dilution

Performance Benchmark: Imprecision and Linearity of a D6-25-hydroxyvitamin D3 IS in a Validated Clinical Assay

A validated LC-MS/MS method for quantifying 25-hydroxyvitamin D2 and D3 in serum utilized 25-hydroxyvitamin D3-d6 as the internal standard [1]. The method demonstrated a linear range of 1-100 ng/mL for both analytes. The overall imprecision of the method, which incorporates the performance of the internal standard, was reported to be <10% [1]. While not a direct head-to-head comparison of different standards, this data establishes a benchmark performance level achievable with a d6-labeled internal standard in a clinical assay and can be cross-compared with published data for methods using other internal standards (e.g., d3-labeled) which report comparable or slightly different performance characteristics [2].

Clinical Chemistry Method Validation LC-MS/MS Imprecision

Isotopic Purity and Structural Fidelity: Differential Advantage of a Defined 6-Deuterium Label

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is defined by a precise molecular formula (C27H36D6O) and a molecular weight of 388.66, confirming the incorporation of exactly six deuterium atoms [1]. This stands in contrast to other commercially available deuterated standards that may contain a variable number of deuterium atoms (e.g., d3-labeled standards). The defined mass shift is critical for avoiding spectral overlap with the unlabeled analyte (M) and potential M+1 or M+2 isotopic contributions, which can compromise assay specificity and sensitivity, particularly at low concentrations [2].

Stable Isotope Labeling LC-MS Internal Standard Method Validation

Recovery and Precision: Method Validation Data for a d3 Internal Standard as a Comparator Benchmark

A NIST candidate reference measurement procedure for serum 25-hydroxyvitamin D3 utilized a d3-labeled internal standard [1]. The method demonstrated absolute recoveries of 97% for 25(OH)D3, with between-set coefficients of variation (CVs) ranging from 0.2% to 0.6% for concentrations >1 ng/g and within 2% for concentrations <1 ng/g [1]. This data serves as a benchmark for high-performance isotope dilution LC-MS/MS methods. While the target compound is a d6-labeled derivative, this comparator data provides a point of reference for expected method performance when using a well-characterized deuterated internal standard, highlighting the potential for achieving similarly high accuracy and precision in properly validated assays.

Method Validation LC-MS/MS Recovery Precision

Optimal Research and Industrial Application Scenarios for 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6


Development of LC-MS/MS Methods for Vitamin D3 and 25-hydroxyvitamin D3 in Complex Food Matrices

This deuterated standard is suitable for use as an internal standard in LC-MS/MS method development for quantifying vitamin D3 and its primary metabolite, 25-hydroxyvitamin D3, in complex food samples such as salmon, cheese, pork fat, and egg yolk. The evidence from Section 3 (Evidence Item 1) indicates that while the d6-standard is effective, users should be aware of the potential for significant matrix effects and may need to consider 13C5-labeled alternatives if robust matrix effect correction is paramount [1].

Validation of Clinical Assays for 25-Hydroxyvitamin D Status with Defined Performance Targets

In clinical chemistry laboratories developing or validating LC-MS/MS assays for the assessment of vitamin D status, 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 can be used as an internal standard. The method validation data presented in Section 3 (Evidence Item 2) provides a benchmark imprecision of <10% for a d6-IS based method [2]. This allows laboratories to compare their in-house method performance against published data and set appropriate validation targets.

Metabolic Studies Requiring Precise Quantification of Endogenous Vitamin D3 Analytes

Researchers studying the metabolism of vitamin D3 or the pharmacokinetics of vitamin D3 supplements in biological systems can employ this d6-labeled standard. Its defined 6-Da mass shift, as highlighted in Section 3 (Evidence Item 3), minimizes isotopic interference from the endogenous unlabeled analyte, ensuring accurate quantification of low-abundance metabolites [3].

Method Comparison Studies and Harmonization Efforts in Vitamin D Metabolite Testing

This compound is a valuable tool in studies aiming to compare the performance of different analytical methods (e.g., immunoassays vs. LC-MS/MS) or to harmonize measurements across multiple laboratories. By using a common, well-characterized internal standard like 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6, researchers can reduce inter-laboratory variability attributable to calibration and internal standardization, as evidenced by its use in reference method development [1][2].

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